molecular formula C18H25NO3 B5002665 ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate CAS No. 6077-96-9

ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate

Cat. No.: B5002665
CAS No.: 6077-96-9
M. Wt: 303.4 g/mol
InChI Key: OSAIABBUSPOXTO-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with a cyclohexyl group at the 2-position and a 4-methylphenylamino moiety at the 3-position. Its molecular formula is $ \text{C}{19}\text{H}{25}\text{NO}_{3} $, with a molecular weight of 315.4 g/mol.

Properties

IUPAC Name

ethyl 2-cyclohexyl-3-(4-methylanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-3-22-18(21)16(14-7-5-4-6-8-14)17(20)19-15-11-9-13(2)10-12-15/h9-12,14,16H,3-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAIABBUSPOXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387261
Record name ST037907
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6077-96-9
Record name ST037907
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate compound.

    Amination: The intermediate is then reacted with 4-methylaniline under acidic conditions to introduce the 4-methylphenylamino group.

    Esterification: The final step involves esterification to form the ethyl ester of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Purification: Employing techniques like recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.

Major Products

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

a) 3-[(4-Methylphenyl)amino]-3-oxopropanoic Acid
  • Structure : The carboxylic acid counterpart of the target ester, lacking the ethyl cyclohexyl ester group.
  • Properties: Higher polarity due to the carboxylic acid group, leading to moderate solubility in polar solvents (e.g., ethanol, DMSO) . Safety Profile: Classified as hazardous, requiring medical attention upon exposure .
  • Key Difference : The esterification in the target compound likely enhances lipophilicity, improving cell membrane permeability compared to the acid form.
b) Methyl 2-Cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate
  • Structure : Methyl ester variant of the target compound.
  • Hypothesized Properties: Lower molecular weight ($ \text{C}{18}\text{H}{23}\text{NO}_{3} $, 301.4 g/mol) than the ethyl ester. Potentially higher volatility but reduced stability in aqueous environments due to shorter alkyl chains.

Substituent-Modified Analogs

a) Ethyl 2-Phenyl-3-[(4-methylphenyl)amino]-3-oxopropanoate
  • Structure : Replaces the cyclohexyl group with a phenyl ring.
  • Reduced steric hindrance compared to the cyclohexyl-substituted compound.
b) Ethyl 2-Cyclohexyl-3-[(4-chlorophenyl)amino]-3-oxopropanoate
  • Structure : Substitutes the 4-methyl group on the phenyl ring with a chlorine atom.
  • Impact: Enhanced electronegativity could improve binding affinity to biological targets (e.g., enzymes). Potential increase in toxicity due to the chloro substituent.

Data Table: Comparative Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Solubility Melting Point (°C) Key Biological/Physical Property
This compound 315.4 Low in water; soluble in DMSO, chloroform 85–87 (predicted) High lipophilicity (LogP ~3.2, estimated)
3-[(4-Methylphenyl)amino]-3-oxopropanoic acid 207.2 Moderate in ethanol, DMSO 165–167 Irritant; hazardous upon exposure
Mthis compound 301.4 Moderate in acetone 78–80 (predicted) Higher volatility than ethyl analog

Research Findings and Functional Implications

Pharmacological Potential

  • The cyclohexyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in cyclohexyl-containing kinase inhibitors.
  • The ester group likely acts as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid form, which could interact with biological targets like proteases or oxidoreductases.

Stability and Reactivity

  • Esters generally exhibit greater hydrolytic stability in acidic conditions compared to their acid counterparts. However, alkaline conditions may accelerate ester hydrolysis.

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